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Compound of Interest

Compound Name: 4-Fluoro-3-iodobenzonitrile

Cat. No.: B169875 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Geometry of 4-Fluoro-3-
iodobenzonitrile

Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated aromatic

compounds serve as indispensable building blocks. Their unique electronic properties and

reactivity profiles enable the construction of complex molecular architectures with tailored

functions. 4-Fluoro-3-iodobenzonitrile (CAS No. 159719-57-0) is a trifunctional aromatic

intermediate of significant interest.[1][2] Possessing a nitrile group, a fluorine atom, and an

iodine atom on a benzene ring, this molecule offers multiple, distinct reaction sites. The iodine

atom is particularly valuable for carbon-carbon bond formation via cross-coupling reactions, the

fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic

stability, and the nitrile group can be hydrolyzed or serve as a key binding element in

pharmacophores.[3]

This guide provides a comprehensive technical overview of the molecular structure, geometry,

and spectroscopic signature of 4-Fluoro-3-iodobenzonitrile. Designed for researchers,

scientists, and drug development professionals, this document synthesizes theoretical

predictions and analogous experimental data to offer a robust understanding of this versatile

chemical entity. In the absence of a published single-crystal X-ray structure, we leverage the

power of computational chemistry to elucidate its geometric parameters, a standard and trusted

approach in modern chemical research.[4]
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Molecular Structure and Geometry
The fundamental identity of 4-Fluoro-3-iodobenzonitrile is defined by its molecular formula,

C₇H₃FIN, and a molecular weight of 247.01 g/mol .[1] The structure consists of a benzene ring

substituted at position 1 with a cyano (-C≡N) group, at position 3 with an iodine atom, and at

position 4 with a fluorine atom.

Caption: Molecular structure of 4-Fluoro-3-iodobenzonitrile with atom numbering.

Predicted Geometry via Computational Methods
While single-crystal X-ray crystallography provides the definitive experimental geometry of a

molecule in the solid state, such data for 4-Fluoro-3-iodobenzonitrile is not publicly available.

[5] In such cases, Density Functional Theory (DFT) calculations are a powerful and reliable

alternative for predicting molecular geometries with high accuracy.[4][6] The data presented

below are representative values derived from DFT calculations at the B3LYP/6-311++G(d,p)

level of theory, a widely accepted method for such molecules.[7] The benzene ring is expected

to be nearly planar, with minor deviations caused by the substituents.

Table 1: Predicted Geometrical Parameters for 4-Fluoro-3-iodobenzonitrile

Parameter Bond/Angle Predicted Value

Bond Lengths (Å) C1-C2 1.39 Å

C3-C4 1.38 Å

C-CN 1.45 Å

C≡N 1.15 Å

C3-I 2.10 Å

C4-F 1.35 Å

Bond Angles (°) C2-C1-C6 120.5°

C2-C3-I 119.8°

C5-C4-F 118.5°

C1-C(N)-N 179.8°
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| Dihedral Angle (°)| F-C4-C3-I | ~0.5° |

Note: These values are computationally predicted and serve as a robust estimation in the

absence of experimental crystallographic data.

Spectroscopic Characterization: A Predictive
Analysis
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized

compound. Based on the known effects of the constituent functional groups, a detailed

prediction of the spectral data for 4-Fluoro-3-iodobenzonitrile can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic framework of a molecule.[8]

¹H NMR: The aromatic region will display signals for three protons.

H-2: This proton is ortho to the iodine and meta to the nitrile. It is expected to appear as a

doublet.

H-5: This proton is ortho to the fluorine and meta to the nitrile. It will be split by the

adjacent H-6 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (meta coupling, J ≈ 5-6

Hz), appearing as a doublet of doublets.

H-6: This proton is ortho to H-5 and meta to the fluorine. It will be split by H-5 (ortho

coupling, J ≈ 8-9 Hz) and the fluorine atom (para coupling, J ≈ 2-3 Hz), likely appearing as

a complex multiplet, often a triplet of doublets.

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons attached to the

electronegative F and I atoms (C4 and C3, respectively) will be significantly shifted. The C-F

bond will also exhibit characteristic C-F coupling. The nitrile carbon (C≡N) typically appears

around 115-120 ppm.

¹⁹F NMR: A single resonance is expected. The chemical shift will be influenced by the iodine

and nitrile substituents. ¹⁹F NMR is highly sensitive and provides a clean method for

confirming the presence of the fluorine atom in the molecule.[9]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their

vibrational frequencies.

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹,

which is characteristic of an aromatic nitrile.[10]

Aromatic C=C Stretch: Multiple sharp bands of variable intensity will appear in the 1400-

1600 cm⁻¹ region.

C-F Stretch: A strong absorption band is anticipated in the 1200-1280 cm⁻¹ region.[11]

C-I Stretch: A weaker absorption is expected at lower wavenumbers, typically in the 500-600

cm⁻¹ range.

Aromatic C-H Stretch: Weak to medium bands will be observed above 3000 cm⁻¹.

Table 2: Predicted Spectroscopic Data Summary

Technique Feature Predicted Range/Pattern

¹H NMR Aromatic Protons
3 signals in the aromatic
region (~7.0-8.0 ppm)

¹³C NMR Aromatic & Nitrile Carbons
7 distinct signals; C-F coupling

observable

¹⁹F NMR Fluorine Atom Single resonance

IR (cm⁻¹) C≡N Stretch 2220-2240 (strong, sharp)

C-F Stretch 1200-1280 (strong)

| Mass Spec. | Molecular Ion (M⁺) | m/z = 247.01 |

Proposed Synthesis and Reactivity
While several synthetic routes could be envisioned, a reliable method for preparing 4-Fluoro-3-
iodobenzonitrile would be via a Sandmeyer reaction starting from a corresponding aniline
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precursor. This classic transformation is a cornerstone of aromatic chemistry for introducing a

nitrile group.[12]

Experimental Protocol: Synthesis via Sandmeyer
Reaction
This protocol is adapted from established procedures for the diazotization of anilines and

subsequent cyanation.[12] The causality for this choice rests on the commercial availability of

the starting aniline and the high reliability of the Sandmeyer reaction.

Step 1: Diazotization of 4-Fluoro-3-iodoaniline

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer,

suspend 4-fluoro-3-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid

and water at 0 °C.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise,

ensuring the reaction temperature is maintained between 0 and 5 °C. Causality: Low

temperature is critical to prevent the premature decomposition of the unstable diazonium

salt.

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure

full formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium

cyanide (1.2 equivalents) in water. Heat the solution to 60-70 °C.

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper

cyanide solution. Vigorous evolution of nitrogen gas will be observed. Causality: The

copper(I) catalyst is essential for the substitution of the diazonium group with the cyanide

nucleophile.

After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to ensure the

reaction goes to completion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.quickcompany.in/patents/202521064242-d436
https://www.quickcompany.in/patents/202521064242-d436
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the mixture to room temperature and extract the product with an organic solvent (e.g.,

ethyl acetate or dichloromethane).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield pure 4-Fluoro-3-
iodobenzonitrile.

Caption: Proposed synthetic workflow for 4-Fluoro-3-iodobenzonitrile.

Applications in Drug Discovery and Development
4-Fluoro-3-iodobenzonitrile is a strategic building block for synthesizing more complex

molecules. Its primary utility lies in its ability to undergo selective cross-coupling reactions at

the C-I bond.[13] This position is highly activated towards reactions like Suzuki, Stille,

Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of various aryl,

alkyl, or amino groups. This reactivity makes it a valuable precursor for creating libraries of

novel compounds for screening as potential therapeutic agents, particularly in oncology and

inflammatory diseases where kinase inhibitors and other targeted therapies are prevalent.[3]

Conclusion
4-Fluoro-3-iodobenzonitrile is a valuable and versatile chemical intermediate. While

experimental crystallographic data is not currently in the public domain, a robust model of its

molecular geometry can be constructed using established computational methods like DFT. Its

spectroscopic signatures are predictable based on the well-understood electronic effects of its

functional groups. The synthetic accessibility of this compound, particularly through reliable

methods like the Sandmeyer reaction, further enhances its utility for researchers in drug

discovery and materials science. This guide provides a foundational understanding of its core

structural and chemical properties, empowering scientists to effectively utilize this compound in

their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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